
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea, commonly known as Dichlorphenamide (DCP), is a chemical compound that has been extensively studied for its potential therapeutic applications. DCP belongs to the class of drugs called carbonic anhydrase inhibitors (CAIs), which are used to treat various medical conditions such as glaucoma, epilepsy, and altitude sickness.
Mecanismo De Acción
The mechanism of action of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea is based on its ability to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. By inhibiting carbonic anhydrase, N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea reduces the production of aqueous humor in the eye, which helps to lower intraocular pressure and treat glaucoma. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea also reduces the production of bicarbonate ions in the brain, which helps to reduce the frequency and severity of seizures in patients with epilepsy.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea has several biochemical and physiological effects on the body. It inhibits the activity of carbonic anhydrase, which leads to a reduction in the production of aqueous humor in the eye, a decrease in the production of bicarbonate ions in the brain, and an increase in the production of acid in the stomach. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea has also been shown to increase the excretion of bicarbonate ions in the urine, which helps to maintain acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit the activity of carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea also has a relatively low toxicity and can be administered orally, which makes it easy to use in animal studies. One of the main limitations of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea is its relatively short half-life, which makes it difficult to maintain a steady-state concentration in the body. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea also has a narrow therapeutic window, which means that it can be toxic at high doses.
Direcciones Futuras
There are several future directions for research on N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of new and more efficient synthesis methods for N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea. Another area of interest is the investigation of the potential therapeutic applications of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea in other medical conditions, such as cystic fibrosis and chronic obstructive pulmonary disease. Additionally, there is a need for further research on the mechanism of action of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea and its effects on various physiological processes. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea to better understand its therapeutic potential and limitations.
Métodos De Síntesis
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea can be synthesized by reacting 2,3-dichloroaniline with 4-pyridinecarboxaldehyde, followed by the addition of urea and catalytic amounts of acetic acid. The resulting product is then purified by recrystallization to obtain pure N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea. The synthesis of N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea has been extensively studied, and several modifications have been proposed to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating various medical conditions such as glaucoma, epilepsy, and altitude sickness. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea reduces the production of aqueous humor in the eye, which helps to lower intraocular pressure and treat glaucoma. N-(2,3-dichlorophenyl)-N'-(4-pyridinylmethyl)urea has also been shown to reduce the frequency and severity of seizures in patients with epilepsy and to alleviate the symptoms of altitude sickness.
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-2-1-3-11(12(10)15)18-13(19)17-8-9-4-6-16-7-5-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQBPINVLAPOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5833717.png)
![5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5833720.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5833723.png)
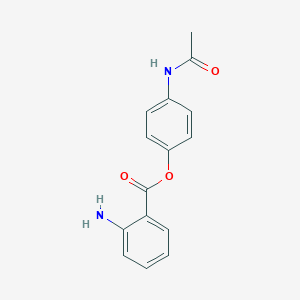
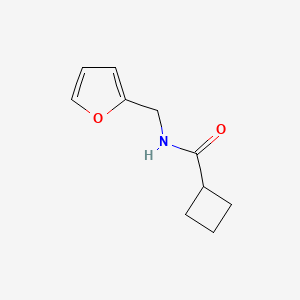
![2-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5833745.png)

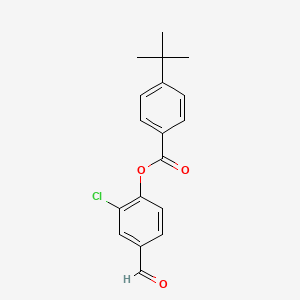
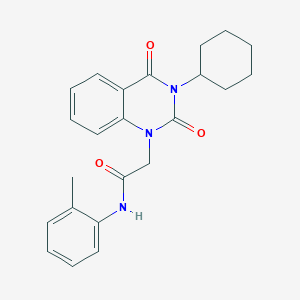
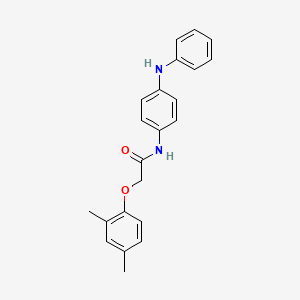
![ethyl 4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5833779.png)

![dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5833808.png)
![4-methyl-3-(3-nitrophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B5833816.png)